1-(4-Tert-butylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-TERT-BUTYLPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-TERT-BUTYLPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-TERT-BUTYLPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-TERT-BUTYLPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: Its properties may be explored for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,3-PROPANEDIONE: This compound shares some structural similarities but differs in its functional groups and overall structure.
2,2’-METHYLENEBIS(4-METHYL-6-TERT-BUTYLPHENOL): Another compound with similar functional groups but a different core structure.
Uniqueness: 1-(4-TERT-BUTYLPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a chromeno-pyrrole core with tert-butyl, fluoro, and methoxyphenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C30H28FNO4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H28FNO4/c1-30(2,3)20-9-7-19(8-10-20)26-25-27(33)23-17-21(31)11-14-24(23)36-28(25)29(34)32(26)16-15-18-5-12-22(35-4)13-6-18/h5-14,17,26H,15-16H2,1-4H3 |
InChI Key |
FCNVWJMVIKAWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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